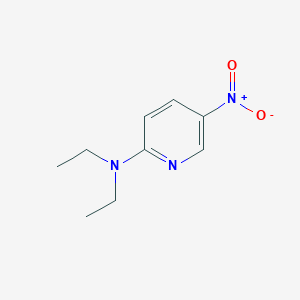

N,N-diethyl-5-nitropyridin-2-amine

Übersicht

Beschreibung

N,N-diethyl-5-nitropyridin-2-amine: is an organic compound with the molecular formula C9H13N3O2 It is a derivative of pyridine, characterized by the presence of diethylamino and nitro functional groups attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-nitropyridin-2-amine typically involves the nitration of 2-amino-5-diethylaminopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Analyse Chemischer Reaktionen

Directing Effects and Reactivity Patterns

The pyridine ring features two key substituents:

-

Nitro group (5-position) : Strongly deactivating (meta-directing).

-

Diethylamino group (2-position) : Strongly activating (ortho/para-directing).

This creates competitive directing effects. Experimental studies on nitropyridines suggest the nitro group often dominates in electrophilic substitutions due to its strong electron-withdrawing nature . Available positions for further substitution include:

-

Position 4 : Meta to the nitro group and para to the diethylamino group.

-

Position 6 : Ortho to the nitro group and para to the diethylamino group.

Sulfonation

Reaction with fuming sulfuric acid typically occurs at position 4 (meta to nitro, para to diethylamino):

This aligns with observations in 3-nitropyridine sulfonation .

Halogenation

Bromination or chlorination under mild conditions targets position 6 (ortho to nitro), yielding:

Steric hindrance from the diethylamino group reduces reactivity at position 3 .

Nucleophilic Substitution Reactions

The nitro group facilitates nucleophilic aromatic substitution (NAS) at position 4 (para to nitro):

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Vicarious Substitution | NH/KOt-Bu | 4-Amino-N,N-diethyl-5-nitropyridin-2-amine | 65–72 | |

| Oxidative Substitution | RNH/KMnO | 4-Alkylamino derivatives | 55–60 |

Reduction of the Nitro Group

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine:

This yields N,N-diethyl-5-aminopyridin-2-amine, a precursor for heterocyclic syntheses .

Cyclization Reactions

Attempts to form fused rings (e.g., imidazo[4,5-c]pyridines) from N,N-diethyl-5-nitropyridin-2-amine have shown limited success due to steric bulk from the diethylamino group . Alternative pathways using protected intermediates (e.g., carbamates) may improve yields.

Comparative Reactivity

The table below contrasts reactivity with related nitropyridines:

| Compound | Sulfonation Position | Halogenation Position | NAS Position |

|---|---|---|---|

| 3-Nitropyridine | 2 | 4 | 4 |

| N,N-Diethyl-5-nitropyridin-2-amine | 4 | 6 | 4 |

Mechanistic Insights

Key pathways include:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N,N-diethyl-5-nitropyridin-2-amine is synthesized primarily through the nitration of 2-amino-5-diethylaminopyridine. The process typically involves a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent decomposition. The compound features a nitro group that can participate in redox reactions, and a diethylamino group that enhances its lipophilicity, facilitating interactions with biological macromolecules.

Chemical Reactions

The compound can undergo several key reactions:

- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts or chemical reductants.

- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical transformations.

Biology

In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its ability to modulate enzyme activity through specific interactions with molecular targets enhances its utility in biochemical research.

Medicine

Research is ongoing to explore its potential as a pharmacophore in drug design. The compound's structural features may allow it to target specific receptors or enzymes effectively. For instance, studies have indicated potential applications in treating conditions related to serotonin receptor activity, given its structural similarity to known psychoactive compounds.

Industry

In industrial applications, this compound is used in the development of dyes, pigments, and specialty chemicals. Its properties enable it to function effectively as a precursor in various synthesis processes.

Case Studies

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively modulate the activity of certain enzymes involved in metabolic pathways. In vitro studies showed that varying concentrations influenced enzymatic activity significantly.

Case Study 2: Drug Design Exploration

A recent study investigated the compound's potential as a selective agonist for serotonin receptors. The findings indicated promising binding affinities and selectivity profiles that warrant further exploration for therapeutic applications.

Wirkmechanismus

The mechanism of action of N,N-diethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N,N-dimethyl-5-nitropyridin-2-amine: Similar structure but with methyl groups instead of ethyl groups.

2-amino-5-nitropyridine: Lacks the diethylamino group, making it less hydrophobic.

5-nitro-2-pyridinol: Contains a hydroxyl group instead of an amino group.

Uniqueness: N,N-diethyl-5-nitropyridin-2-amine is unique due to the presence of both diethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. The diethylamino group increases its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

Biologische Aktivität

N,N-diethyl-5-nitropyridin-2-amine is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₃O₂. It features a pyridine ring substituted with a nitro group at the 5-position and diethylamino groups at the 2-position. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

-

Antimicrobial Activity :

- Studies indicate that this compound exhibits antimicrobial properties against various bacteria and fungi. Its ability to disrupt microbial cell membranes or inhibit essential enzymes is under investigation, making it a candidate for developing new antimicrobial agents.

-

Enzyme Interaction Studies :

- The compound has been employed in biochemical assays to study enzyme interactions. Its nitro group can participate in redox reactions, while the diethylamino group enhances its lipophilicity, allowing it to interact effectively with biological macromolecules.

-

Potential as a Drug Candidate :

- Research is ongoing to explore its pharmacophore potential in drug design, particularly targeting specific receptors or enzymes involved in disease pathways. Its structural characteristics suggest applications in developing therapeutics for conditions such as Alzheimer's disease, where cholinesterase inhibitors are sought .

-

Mechanism of Action :

- The mechanism involves the interaction of this compound with specific molecular targets, modulating enzyme activity or inhibiting pathways critical for disease progression. The compound's ability to form complexes with metal ions may enhance its biological stability and activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitropyridin-2-amine | Nitro group at position 5, amine at position 2 | Lacks diethyl substitution, affecting solubility |

| N,N-Dimethyl-5-nitropyridin-2-amine | Similar structure but with dimethyl groups | Different steric hindrance and electronic properties |

| 3-Nitro-N,N-diethylpyridin-2-amines | Nitro at position 3 instead of 5 | Altered reactivity due to different substitution pattern |

| 4-Nitro-N,N-diethylpyridin-2-amines | Nitro at position 4 | Changes in electronic distribution affecting reactivity |

This compound is distinguished by its specific substitution pattern, which influences both its chemical behavior and biological activities compared to these similar compounds.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Cholinesterase Inhibition :

Eigenschaften

IUPAC Name |

N,N-diethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-11(4-2)9-6-5-8(7-10-9)12(13)14/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVOYBLZTDQXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.